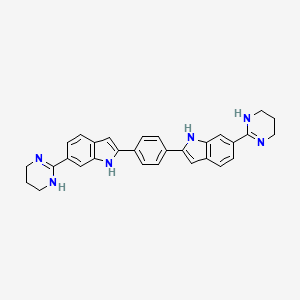
PH2ED6CG63
概要
説明
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] is a complex organic compound characterized by its unique structure, which includes indole and tetrahydropyrimidine moieties linked through a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Derivatives: The initial step involves the synthesis of indole derivatives through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Tetrahydropyrimidine Formation: The next step involves the formation of tetrahydropyrimidine rings through the Biginelli reaction, where urea, aldehydes, and β-keto esters react under acidic conditions.
Coupling Reaction: The final step involves coupling the indole and tetrahydropyrimidine derivatives through a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] involves its interaction with biological macromolecules, such as DNA and proteins. The indole moiety can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. The tetrahydropyrimidine moiety can interact with enzymes, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-Diyl)Bis(3-Aryl-5-Phenylformazans): Similar in structure but contains formazan groups instead of indole and tetrahydropyrimidine.
Benzene, 1,1’-(2-Butene-1,4-Diyl)Bis-: Contains a butene linker instead of a benzene ring.
4,4’-Isopropylidenebis[2-(2,6-Dibromophenoxy)Ethanol]: Contains brominated phenoxy groups instead of indole and tetrahydropyrimidine.
Uniqueness
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] is unique due to its combination of indole and tetrahydropyrimidine moieties, which confer distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
1225332-95-5 |
|---|---|
分子式 |
C30H28N6 |
分子量 |
472.6 g/mol |
IUPAC名 |
6-(1,4,5,6-tetrahydropyrimidin-2-yl)-2-[4-[6-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-indol-2-yl]phenyl]-1H-indole |
InChI |
InChI=1S/C30H28N6/c1-11-31-29(32-12-1)23-9-7-21-15-25(35-27(21)17-23)19-3-5-20(6-4-19)26-16-22-8-10-24(18-28(22)36-26)30-33-13-2-14-34-30/h3-10,15-18,35-36H,1-2,11-14H2,(H,31,32)(H,33,34) |
InChIキー |
CYZKZDNPVSMEPI-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7 |
正規SMILES |
C1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MBX-1162, MBX1162, MBX 1162 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















